Product packaging for 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline(Cat. No.:CAS No. 1524800-13-2)

4-fluoro-2-iodo-N-(2-methoxyethyl)aniline

Cat. No.: B6230283
CAS No.: 1524800-13-2
M. Wt: 295.09 g/mol
InChI Key: GLWFJLLGPSTPRT-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Scaffolds in Synthetic Methodologies

Aniline and its derivatives are fundamental building blocks in organic synthesis. wisdomlib.orgresearchgate.netdrugbank.com Their importance stems from the presence of the amino group attached to an aromatic ring, which can be readily modified to create a wide array of more complex molecules. wisdomlib.orgechemi.com Aniline scaffolds are prevalent in many industrially significant products, including dyes, polymers, and pharmaceuticals. researchgate.netechemi.comsci-hub.se

The amino group's ability to form hydrogen bonds is a key feature, influencing the supramolecular chemistry of aniline derivatives. researchgate.net This characteristic is crucial in the design of materials and in the binding of drug molecules to their biological targets. researchgate.netbenthamdirect.com In medicinal chemistry, the aniline motif is found in numerous drugs, although its use can present challenges due to metabolic instability and potential toxicity. cresset-group.comacs.orgnih.gov Consequently, significant research is dedicated to modifying aniline structures to enhance their therapeutic properties while minimizing adverse effects. cresset-group.comacs.org

Strategic Importance of Halogen Substitution (Fluorine and Iodine) in Aromatic Systems

The introduction of halogen atoms, such as fluorine and iodine, onto an aromatic ring is a powerful strategy in modern organic synthesis and drug design. Halogenation can profoundly alter a molecule's physical, chemical, and biological properties.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect on the aromatic ring. numberanalytics.commdpi.comnih.gov This can significantly influence the acidity (pKa) of nearby functional groups and modulate the reactivity of the aromatic ring. mdpi.comvictoria.ac.nzjournaleras.com The presence of fluorine can also block sites of metabolic oxidation, thereby increasing a drug's metabolic stability and half-life. mdpi.comnih.gov

From a steric perspective, fluorine is relatively small, only slightly larger than a hydrogen atom, and thus often introduces minimal steric hindrance. benthamdirect.com However, its presence can influence molecular conformation. victoria.ac.nz The substitution of hydrogen with fluorine can also impact the aromaticity of the ring system, generally leading to a decrease in aromaticity as the number of fluorine substituents increases. acs.orgnih.gov This alteration of electronic and steric properties makes fluorine a valuable tool for fine-tuning the characteristics of organic molecules. victoria.ac.nznih.govresearchgate.net

The iodine substituent on the aromatic ring of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline introduces a highly versatile reactive handle for a variety of organic reactions. Aryl iodides are particularly valued as coupling partners in numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and C-N coupling reactions. rsc.orgniscpr.res.inresearchgate.netnumberanalytics.comnih.govmdpi.comresearchgate.netacs.orgchemistryviews.org These reactions are fundamental for the construction of complex molecular architectures from simpler precursors.

While aryl iodides are generally more reactive than their bromide or chloride counterparts in many coupling reactions, their reactivity can sometimes be inefficient at lower temperatures in certain systems, such as palladium/phosphine-mediated Suzuki-Miyaura reactions. acs.org Nevertheless, the carbon-iodine bond is readily activated, making aryl iodides indispensable for creating new carbon-carbon and carbon-heteroatom bonds. rsc.orgniscpr.res.inresearchgate.netmdpi.com

Role of N-Substituted Aniline Derivatives in Organic Synthesis

N-substituted anilines are a broad class of compounds with diverse applications. wisdomlib.orgbeilstein-journals.org The nature of the substituent on the nitrogen atom can significantly modulate the electronic properties and reactivity of the aniline core. rsc.orgyoutube.com These derivatives are key intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and other functional materials. echemi.comresearchgate.netnih.gov

The synthesis of N-substituted anilines can be achieved through various methods, including the reductive amination of carbonyl compounds, palladium-catalyzed C-N cross-coupling reactions, and the reaction of anilines with alkylating agents. beilstein-journals.org The specific substituent on the nitrogen atom can be chosen to impart desired properties to the final molecule, such as altered solubility, basicity, or biological activity. echemi.comjournaleras.com

The N-(2-methoxyethyl) group in this compound introduces several important features. The presence of the ether oxygen atom can influence the molecule's solubility and its ability to coordinate with metal catalysts. This can be advantageous in certain synthetic transformations.

Stereoelectronic effects, which are stabilizing electronic interactions that are dependent on a specific geometric arrangement of atoms, can also be influenced by the N-substituent. baranlab.org The conformation of the 2-methoxyethyl group relative to the aniline ring can affect the lone pair availability on the nitrogen atom and, consequently, its nucleophilicity and basicity. The flexibility of the ethyl chain allows for various conformations, which can be critical in determining the outcome of chemical reactions.

Overview of Research Trajectories for Multifunctional Anilines

The development of multifunctional anilines like this compound is driven by the need for versatile building blocks in discovery chemistry. Current research often focuses on the development of novel synthetic methods that allow for the efficient and selective introduction of multiple functional groups onto the aniline scaffold. rsc.orgresearchgate.net

A significant area of research involves the use of these molecules in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. For instance, substituted anilines are precursors to indoles, quinolines, and other important heterocyclic systems. rsc.orgacs.org The strategic placement of functional groups, as seen in this compound, allows for sequential and site-selective reactions, enabling the rapid construction of molecular complexity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1524800-13-2

Molecular Formula

C9H11FINO

Molecular Weight

295.09 g/mol

IUPAC Name

4-fluoro-2-iodo-N-(2-methoxyethyl)aniline

InChI

InChI=1S/C9H11FINO/c1-13-5-4-12-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5H2,1H3

InChI Key

GLWFJLLGPSTPRT-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)F)I

Purity

95

Origin of Product

United States

Synthetic Methodologies and Precursor Development for 4 Fluoro 2 Iodo N 2 Methoxyethyl Aniline

Direct Synthesis Strategies for 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline

Direct synthesis strategies involve the construction of the target molecule through a linear sequence of reactions, typically by modifying a core aniline (B41778) structure. These methods focus on either introducing the N-alkyl chain onto a pre-halogenated aniline or by selectively halogenating an existing N-alkylaniline derivative.

Installation of the 2-Methoxyethyl Group onto Halogenated Aniline Precursors

A primary direct synthetic route involves the N-alkylation of a dihalogenated aniline precursor, namely 4-fluoro-2-iodoaniline (B1303420). This precursor, a known compound, serves as a robust starting point. lifechempharma.comchemicalbook.com The installation of the 2-methoxyethyl group onto the nitrogen atom can be achieved through several standard organic chemistry transformations.

One common method is nucleophilic substitution , where 4-fluoro-2-iodoaniline is treated with a 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane (B44670) or 1-chloro-2-methoxyethane, in the presence of a base. The base deprotonates the aniline nitrogen, increasing its nucleophilicity to facilitate the attack on the electrophilic carbon of the alkyl halide.

Another effective technique is reductive amination . This process involves the reaction of 4-fluoro-2-iodoaniline with 2-methoxyacetaldehyde to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The latter is often preferred for its mildness and high selectivity.

Table 1: Comparison of Methods for N-(2-methoxyethyl) Group Installation

Method Reagents Typical Conditions Advantages
Nucleophilic Alkylation 4-fluoro-2-iodoaniline, 1-bromo-2-methoxyethane, Base (e.g., K₂CO₃, NaH) Inert solvent (e.g., DMF, Acetonitrile), Heat Readily available reagents.
Reductive Amination 4-fluoro-2-iodoaniline, 2-methoxyacetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., Dichloromethane, THF), Room Temperature Mild conditions, high selectivity.

Regioselective Halogenation of N-(2-Methoxyethyl)aniline Derivatives

An alternative direct approach begins with an aniline derivative that already contains the N-(2-methoxyethyl) side chain. The synthesis then focuses on the precise, regioselective introduction of the fluorine and iodine atoms onto the aromatic ring.

This strategy presupposes the availability of 4-fluoro-N-(2-methoxyethyl)aniline as the starting material. The key challenge is the regioselective introduction of an iodine atom at the C-2 position (ortho to the amino group). The N-(2-methoxyethyl)amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. Since the para position is already occupied by a fluorine atom, electrophilic attack is strongly directed to the ortho positions.

Electrophilic iodination can be accomplished using various iodinating agents. N-Iodosuccinimide (NIS) is a widely used reagent for this purpose due to its ease of handling and reactivity. organic-chemistry.orgnih.gov The reaction is often performed in a suitable solvent, and studies have shown that fluorinated alcohols like hexafluoroisopropanol (HFIP) can enhance the reactivity of N-halosuccinimides, enabling efficient and highly regioselective halogenations under mild conditions. organic-chemistry.orgnih.govresearchgate.net The strong hydrogen-bond-donating ability of HFIP is believed to activate the halogenating agent, facilitating the electrophilic attack on the electron-rich aniline ring. organic-chemistry.org

Table 2: Reagents for Ortho-Iodination

Reagent Abbreviation Typical Conditions
N-Iodosuccinimide NIS Acetonitrile or Hexafluoroisopropanol (HFIP), Room Temperature
Iodine Monochloride ICl Dichloromethane, Acetic Acid, 0 °C to Room Temperature
Iodine / Silver Sulfate (B86663) I₂ / Ag₂SO₄ Ethanol (B145695), Heat

The selective introduction of a fluorine atom onto an aromatic ring is a more complex challenge in synthetic chemistry. This pathway would involve starting with 2-iodo-N-(2-methoxyethyl)aniline and performing a fluorination reaction targeted at the C-4 position.

Convergent Synthetic Pathways to this compound

Sequential Functionalization of Pre-Existing Aromatic Systems

A plausible convergent strategy involves the multi-step synthesis of the key intermediate, 4-fluoro-2-iodoaniline, followed by the installation of the N-(2-methoxyethyl) group as the final step. This pathway allows for the precise and controlled introduction of each functional group onto the aromatic ring.

A representative sequence could be:

Protection of Aniline: Starting with 4-fluoroaniline (B128567), the amino group is first protected, typically as an acetamide, to modulate its reactivity and prevent side reactions. This is achieved by reacting 4-fluoroaniline with acetic anhydride.

Ortho-Iodination: The resulting 4-fluoroacetanilide (B1213217) is then subjected to ortho-iodination. The acetamido group directs the incoming electrophile to the ortho position, leading to 4-fluoro-2-iodoacetanilide. This can be accomplished using reagents like N-Iodosuccinimide in acetic acid.

Deprotection: The acetyl protecting group is subsequently removed via hydrolysis under acidic or basic conditions to yield 4-fluoro-2-iodoaniline. lifechempharma.comchemicalbook.com

Final Alkylation: As described in section 2.1.1, the final step is the N-alkylation of 4-fluoro-2-iodoaniline with a suitable 2-methoxyethylating agent to furnish the target compound, this compound.

This sequential approach provides excellent control over the regiochemistry at each step, making it a reliable and robust method for preparing the desired product.

Table 3: Sequential Synthesis Pathway

Step Starting Material Key Reagent(s) Product
1. Protection 4-Fluoroaniline Acetic Anhydride 4-Fluoroacetanilide
2. Iodination 4-Fluoroacetanilide N-Iodosuccinimide (NIS) 4-Fluoro-2-iodoacetanilide
3. Deprotection 4-Fluoro-2-iodoacetanilide HCl or NaOH (aq) 4-Fluoro-2-iodoaniline
4. Alkylation 4-Fluoro-2-iodoaniline 1-Bromo-2-methoxyethane, Base This compound

Utilization of Orthogonal Protecting Groups for Amine Functionality

In complex organic syntheses, protecting groups are frequently employed to temporarily mask a reactive functional group, such as an amine, to prevent it from undergoing undesired reactions. organic-chemistry.org The use of orthogonal protecting groups allows for the selective deprotection of one group while others remain intact, providing a high degree of control over the synthetic sequence. masterorganicchemistry.com

Common amine protecting groups include tert-butyloxycarbonyl (Boc), which is removed under acidic conditions, and 9-fluorenylmethyloxycarbonyl (Fmoc), which is cleaved by a base. masterorganicchemistry.comnih.gov The carboxybenzyl (Cbz) group is another widely used protecting group that can be removed by catalytic hydrogenation. masterorganicchemistry.com

The selection of an appropriate protecting group strategy is crucial. For instance, if a molecule contains both a Boc-protected amine and an Fmoc-protected amine, one can be selectively deprotected without affecting the other. organic-chemistry.orgmasterorganicchemistry.com This orthogonality is essential for achieving high yields and minimizing byproducts in multi-step syntheses. organic-chemistry.org In the synthesis of complex aniline derivatives, protecting the amine functionality allows for subsequent harsh reaction conditions, such as oxidation, to be performed on other parts of the molecule without affecting the amine. youtube.com The protecting group can then be removed in a final step to yield the desired product. youtube.com

A patent for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (B580436) describes a process where 4-fluoro-2-methoxy aniline is first protected. This N-protected intermediate then undergoes nitration, and the protecting group is subsequently removed to yield the final product. google.com This exemplifies the practical application of protecting group strategies in the synthesis of substituted anilines.

Optimization of Reaction Conditions and Scalability for this compound Synthesis

Evaluation of Catalytic Systems and Reagents for Improved Efficiency

The efficiency of the synthesis of this compound is highly dependent on the choice of catalysts and reagents, particularly for the iodination step. Various methods for the iodination of aromatic compounds have been developed. While molecular iodine (I₂) can be used, its electrophilicity is often insufficient for direct iodination of many aromatic rings. researchgate.net

To enhance the reactivity of iodine, various catalytic systems are employed. Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), have been shown to be effective for the para-selective iodination of free anilines under mild conditions. researchgate.net Another approach involves the use of silver salts, such as silver sulfate (Ag₂SO₄), silver tetrafluoroborate (B81430) (AgBF₄), or silver hexafluorophosphate (B91526) (AgPF₆), in conjunction with iodine. nih.gov These systems can provide regioselective iodination of substituted anilines. For example, the iodination of aniline with Ag₂SO₄/I₂ in ethanol has been reported to yield 4-iodoaniline (B139537). nih.gov

For the synthesis of N-substituted anilines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools. These reactions allow for the formation of the C-N bond between an aryl halide and an amine. The choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers.

The table below summarizes various catalytic systems used for the iodination of anilines.

Catalytic System/ReagentSubstrateProductYieldReference
PIDA/NH₄IAniline4-iodoaniline- researchgate.net
Ag₂SO₄/I₂Aniline4-iodoaniline46% nih.gov
AgSbF₆/I₂Aniline4-iodoaniline25% (57% conversion) nih.gov
AgPF₆/I₂Aniline4-iodoaniline22% (69% conversion) nih.gov
(PhIO)n/Al(NO₃)₃N-Tosyl AnilinesNitrated N-Tosyl Anilines- researchgate.netbohrium.com

Investigation of Solvent Effects and Temperature Control

Solvent and temperature are critical parameters that can significantly influence the outcome of a chemical reaction, including the synthesis of this compound. The choice of solvent can affect reactant solubility, reaction rate, and even the regioselectivity of the reaction. For instance, in the iodination of aniline using Ag₂SO₄/I₂, changing the solvent from ethanol to 1,2-ethanediol (B42446) can alter the major product from 4-iodoaniline to 2-iodoaniline. nih.gov

Temperature control is also essential. Many reactions, such as those involving organolithium reagents for the introduction of functional groups, are performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of intermediates. google.com Conversely, some reactions, like certain cross-coupling reactions, may require elevated temperatures to proceed at a reasonable rate. Careful optimization of the temperature profile for each step of the synthesis is necessary to maximize the yield and purity of the final product.

Green Chemistry Principles in the Synthesis of this compound

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired final product. wikipedia.orglibretexts.orgrsc.org A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no byproducts. libretexts.org This is a key consideration in designing environmentally friendly synthetic routes.

In the synthesis of this compound, each reaction step should be evaluated for its atom economy. For example, addition reactions typically have 100% atom economy, while substitution and elimination reactions generate byproducts, thus having lower atom economy. wikipedia.org

One strategy to improve atom economy in iodination reactions is to ensure that both iodine atoms from molecular iodine (I₂) are utilized as the active iodinating species (I⁺). nih.gov This can be achieved by using an oxidizing agent to convert the iodide ion (I⁻) byproduct back into an electrophilic iodine species. nih.gov A method for the iodosulfenylation of alkynes has been developed that boasts 100% atom economy by using only iodine and disulfides as reagents. rsc.org

The formula for calculating atom economy is: Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

Minimizing waste is another crucial aspect of green chemistry. This involves choosing reactions that produce fewer and less hazardous byproducts. The E-factor, which is the mass ratio of waste to desired product, is a useful metric for assessing the environmental impact of a synthetic process. A lower E-factor indicates a greener process.

Development of Environmentally Benign Reaction Media

The choice of solvent is a major contributor to the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of more environmentally benign reaction media.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic compounds have limited solubility in water, techniques such as the use of phase-transfer catalysts or the development of water-soluble catalysts can enable reactions to be carried out in aqueous media.

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), are another class of green solvents. scCO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, the CO₂ can be easily removed and recycled by returning it to its gaseous state.

Ionic liquids, which are salts that are liquid at or near room temperature, are also being explored as green reaction media. They have negligible vapor pressure, which reduces air pollution and exposure to volatile organic compounds (VOCs). However, their toxicity and biodegradability must be carefully evaluated.

Chemical Reactivity and Transformations of 4 Fluoro 2 Iodo N 2 Methoxyethyl Aniline

Transition Metal-Catalyzed Cross-Coupling Reactions Involving 4-Fluoro-2-iodo-N-(2-methoxyethyl)aniline

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in this compound is central to its utility in these transformations. Generally, the C-I bond is significantly more reactive towards oxidative addition to a low-valent transition metal catalyst (like palladium) than the much stronger C-F bond. This reactivity difference allows for selective functionalization at the 2-position of the aniline (B41778) ring.

The Suzuki-Miyaura coupling reaction is a widely used method for creating C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For this compound, this reaction would selectively occur at the 2-position due to the higher reactivity of the C-I bond.

A typical reaction would involve the coupling of this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or a more advanced catalyst system like CataXCium A Pd G3, and a base. nih.gov The reaction's success and yield can be influenced by the choice of catalyst, base, and solvent. nih.govnih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

Boronic Acid/EsterCatalystBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water4-Fluoro-N-(2-methoxyethyl)-[1,1'-biphenyl]-2-amine
4-Methylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane4-Fluoro-N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-2-amine
Vinylboronic acid pinacol (B44631) esterPd(dppf)Cl₂Na₂CO₃DME/WaterN-(2-methoxyethyl)-4-fluoro-2-vinylaniline

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov In the case of this compound, the reaction selectively introduces an alkyne group at the 2-position. researchgate.net

This reaction is valuable for synthesizing substituted alkynes which can be further elaborated. Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the copper co-catalyst. nih.gov

Table 2: Illustrative Sonogashira Coupling of this compound

AlkyneCatalyst SystemBaseSolventExpected Product
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF4-Fluoro-N-(2-methoxyethyl)-2-(phenylethynyl)aniline
1-OctynePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMFN-(2-methoxyethyl)-4-fluoro-2-(oct-1-yn-1-yl)aniline
TrimethylsilylacetylenePd(OAc)₂ / PPh₃n-BuNH₂TolueneN-(2-methoxyethyl)-4-fluoro-2-((trimethylsilyl)ethynyl)aniline

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds between an aryl halide and an amine. organic-chemistry.orgnih.gov This reaction allows for the introduction of a new amino group at the 2-position of this compound. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. nih.gov

The reaction conditions, including the base and solvent, must be carefully optimized for each specific substrate combination. nih.gov

Table 3: Representative Buchwald-Hartwig Amination with this compound

AmineCatalyst/LigandBaseSolventExpected Product
AnilinePd₂(dba)₃ / BINAPNaOtBuToluene4-Fluoro-N1-(2-methoxyethyl)-N2-phenylbenzene-1,2-diamine
MorpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane4-(4-Fluoro-2-((2-methoxyethyl)amino)phenyl)morpholine
BenzylaminePd(OAc)₂ / XPhosCs₂CO₃TolueneN1-Benzyl-4-fluoro-N2-(2-methoxyethyl)benzene-1,2-diamine

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. researchgate.netresearchgate.net For this compound, an organozinc reagent would selectively displace the iodine atom. The Negishi coupling is known for its high functional group tolerance. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. wikipedia.org It is a versatile method for C-C bond formation and is compatible with a wide range of functional groups. nih.gov The toxicity of organotin reagents is a significant drawback, however.

Table 4: Examples of Negishi and Stille Coupling with this compound

In multi-halogenated anilines, the regioselectivity of cross-coupling reactions is dictated by the relative reactivity of the carbon-halogen bonds. The general order of reactivity for palladium-catalyzed reactions is C-I > C-Br > C-Cl >> C-F. This predictable reactivity allows for sequential, site-selective functionalization of polyhalogenated substrates. researchgate.net

For a substrate like 4-fluoro-2-iodoaniline (B1303420), the cross-coupling reaction will overwhelmingly occur at the C-I bond, leaving the C-F bond intact for potential subsequent transformations under more forcing conditions. The directing effects of the amino group and the nature of the catalyst and ligands can also influence the outcome of the reaction, especially in more complex systems. The presence of the N-(2-methoxyethyl) group can also impact the solubility and reactivity of the substrate.

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. youtube.comyoutube.com In this compound, the directing effects of the substituents on the ring determine the position of incoming electrophiles.

The N-(2-methoxyethyl)amino group is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom. The fluorine atom is a deactivating but ortho-, para-directing group. The iodine atom is also a deactivating, ortho-, para-director.

Given the positions of the existing substituents, the most likely positions for electrophilic attack are C3 and C5. The powerful activating effect of the amino group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. Since the para position (C4) is already substituted with fluorine, the primary sites for electrophilic substitution will be the positions ortho to the amino group, which are C3 and the already substituted C1. Steric hindrance from the iodine at C2 and the N-alkyl group may favor substitution at the C5 position.

Table 5: Potential Electrophilic Aromatic Substitution Reactions

Reagent(s)ElectrophileExpected Major Product(s)
Br₂, FeBr₃Br⁺5-Bromo-4-fluoro-2-iodo-N-(2-methoxyethyl)aniline
HNO₃, H₂SO₄NO₂⁺4-Fluoro-2-iodo-N-(2-methoxyethyl)-5-nitroaniline
SO₃, H₂SO₄SO₃5-((2-methoxyethyl)amino)-2-fluoro-4-iodobenzenesulfonic acid

Directing Group Effects of Fluoro, Iodo, and N-(2-methoxyethyl) Substituents

The directing effects of the substituents on the aromatic ring of this compound are crucial in determining the regioselectivity of further substitution reactions. The N-(2-methoxyethyl)amino group is a potent activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance. This electron-donating effect increases the nucleophilicity of the benzene (B151609) ring, making it more susceptible to electrophilic attack.

The fluoro and iodo substituents are halogens, which exhibit a dual electronic effect. Inductively, they are electron-withdrawing due to their high electronegativity, which deactivates the ring towards electrophilic substitution. However, they also possess lone pairs of electrons that can be donated into the ring via resonance, a +M effect, which directs incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org

When multiple substituents are present, the most activating group typically governs the position of further substitution. In this compound, the N-(2-methoxyethyl)amino group is the most powerful activating group and will therefore be the primary director for subsequent electrophilic aromatic substitutions.

Control of Regioselectivity in Further Substitutions

In electrophilic aromatic substitution reactions of this compound, the N-(2-methoxyethyl)amino group, being a strong ortho-, para-director, will direct incoming electrophiles to the positions ortho and para to it. The para position is already occupied by the fluoro substituent. The two ortho positions are at C3 and C5. The position at C2 is blocked by the iodo substituent. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions.

Steric hindrance can also play a significant role in determining the regioselectivity. The bulky iodo group at the C2 position and the N-(2-methoxyethyl) group will sterically hinder attack at the C3 position. Consequently, electrophilic substitution is expected to predominantly occur at the C5 position, which is sterically more accessible.

Nucleophilic Aromatic Substitution Involving the Fluoro Moiety of this compound

The fluorine atom in this compound can be susceptible to nucleophilic aromatic substitution (SNA_r). This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov While the iodo and N-(2-methoxyethyl)amino groups are not strongly electron-withdrawing, the cumulative inductive effect of the halogens can contribute to making the aromatic ring more electron-deficient and thus more amenable to nucleophilic attack.

For an S_NAr reaction to occur at the fluorine-bearing carbon, a strong nucleophile is typically required. The reaction proceeds via an addition-elimination mechanism. The rate of substitution depends on the nature of the nucleophile and the reaction conditions. For instance, in related polyfluoroarenes, substitution of a fluorine atom by nucleophiles like phenothiazine (B1677639) has been demonstrated. nih.gov In the context of this compound, a strong nucleophile could potentially displace the fluoride (B91410) ion.

It is important to note that the presence of the activating N-(2-methoxyethyl)amino group can disfavor S_NAr at the fluoro position by increasing the electron density of the ring. However, under specific conditions, particularly with highly activated nucleophiles, this transformation may be achievable. Studies on similar fluoro-substituted chalcones have shown that nucleophilic substitution of fluorine by a methoxy (B1213986) group can occur under basic conditions. ebyu.edu.tr

Radical Reactions and C-H Functionalization of this compound

The presence of the iodo substituent on the aromatic ring opens up possibilities for radical reactions. The carbon-iodine bond is relatively weak and can be cleaved homolytically under photolytic or radical-initiating conditions to generate an aryl radical. This radical can then participate in various C-C and C-heteroatom bond-forming reactions.

C-H functionalization represents a powerful and atom-economical approach to modify the aromatic ring directly. While the directing group effects discussed earlier primarily govern electrophilic substitutions, modern catalytic methods allow for the selective functionalization of C-H bonds ortho to a directing group. The N-(2-methoxyethyl)amino group can act as a directing group in such transformations, guiding a metal catalyst to activate and functionalize the C-H bonds at the C3 and C5 positions. Given the steric hindrance at C3, functionalization at C5 would be more likely.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 2 Iodo N 2 Methoxyethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C, and ¹⁹F, it is possible to map out the molecular skeleton and probe its electronic environment.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule, resolving ambiguities that may arise in standard one-dimensional (1D) spectra. wikipedia.orgepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). youtube.comsdsu.edu For 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline, a COSY spectrum would be crucial for confirming the methoxyethyl side chain structure by showing correlations between the N-H proton, the adjacent methylene (B1212753) protons (-CH₂-N), and the subsequent methylene protons (-CH₂-O). It would also reveal couplings between the aromatic protons on the aniline (B41778) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. wikipedia.orgepfl.ch It is invaluable for assigning carbon signals in the ¹³C NMR spectrum. For the target molecule, HSQC would definitively link each proton signal from the aromatic ring and the methoxyethyl chain to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.orgsdsu.edu This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different fragments of a molecule. In this case, HMBC would show correlations from the aromatic protons to the carbon atoms bearing the iodine, fluorine, and amino substituents, confirming their positions on the ring. Correlations from the N-CH₂ protons to the aromatic C-N carbon would firmly establish the connection of the side chain to the aniline ring.

Table 1: Expected 2D NMR Correlations for this compound This table is illustrative and based on established NMR principles.

Proton (¹H) Signal Expected COSY (¹H) Correlations Expected HSQC (¹³C) Correlation Expected HMBC (¹³C) Correlations
H3 (Aromatic) H5 C3 C1, C2, C4, C5
H5 (Aromatic) H3, H6 C5 C1, C3, C4
H6 (Aromatic) H5 C6 C1, C2, C4
NH N-CH₂ N/A C1, N-C H₂
N-CH₂ NH , O-CH₂ N-C H₂ C1, O-C H₂, O-C H₃
O-CH₂ N-CH₂ O-C H₂ N-C H₂, O-C H₃

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. biophysics.org The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for subtle electronic changes within a molecule. icpms.cz

For this compound, the ¹⁹F NMR spectrum would show a single resonance for the C4-fluorine atom. The precise chemical shift would provide insight into the electron-donating or -withdrawing effects of the other substituents on the ring. Furthermore, this fluorine signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H3 and H5), with the magnitude of the coupling constants (J-values) providing structural information. icpms.cz

Dynamic NMR (DNMR) spectroscopy is used to study the rates of chemical processes that cause the interchange of atoms between different magnetic environments. For a molecule like this compound, which has several rotatable single bonds, DNMR could be used to study its conformational dynamics.

Specifically, by acquiring NMR spectra at different temperatures, one could investigate the rotation around the C-N bond of the aniline and the C-C and C-O bonds of the methoxyethyl side chain. At low temperatures, rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is raised, these signals would broaden and coalesce into a single time-averaged signal. Analysis of these spectral changes would allow for the calculation of the energy barriers to rotation, providing valuable information about the molecule's flexibility and the relative stability of its different shapes.

X-ray Crystallographic Studies for Solid-State Structure and Intermolecular Interactions

Table 2: Key Torsion Angles for Conformational Analysis This table indicates the parameters that would be determined from an X-ray crystal structure.

Torsion Angle Atoms Involved Description
τ₁ C5-C6-C1-N Defines the planarity of the aniline nitrogen with the ring
τ₂ C6-C1-N-CH₂ Defines the rotation of the ethylamino group relative to the ring
τ₃ C1-N-CH₂-CH₂ Defines the conformation of the ethylenediamine (B42938) fragment
τ₄ N-CH₂-CH₂-O Defines the conformation around the C-C bond of the side chain

The crystal packing reveals how molecules interact with each other in the solid state. Given its structure, this compound is capable of participating in several types of non-covalent interactions.

Hydrogen Bonding: The amine N-H group is a classic hydrogen bond donor. It could form hydrogen bonds with electronegative atoms on neighboring molecules, such as the fluorine atom, the oxygen atom of the methoxy (B1213986) group, or even the nitrogen atom itself. The geometry and distances of these interactions would be precisely measured.

Halogen Bonding: The iodine atom at the C2 position is a potential halogen bond donor. Due to the electron-withdrawing nature of the aromatic ring, the iodine atom can have a region of positive electrostatic potential (a σ-hole) that allows it to interact favorably with electron-rich atoms (halogen bond acceptors) on adjacent molecules, such as the oxygen or nitrogen atoms. ucla.edu An X-ray structure would confirm the presence and nature of any such interactions, which can be crucial for understanding the supramolecular assembly.

Table 3: Mentioned Compounds

Compound Name
This compound
4-fluoroaniline (B128567)
2-iodoaniline
N-ethylaniline

Vibrational Spectroscopy (FTIR and Raman) for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a powerful non-destructive method for investigating the internal dynamics and identifying the functional groups of a molecule. The vibrational modes of this compound are determined by the masses of its atoms, the geometry of the molecule, and the stiffness of its chemical bonds. Analysis of the resulting spectra allows for the precise assignment of characteristic vibrational frequencies associated with its distinct structural components: the substituted aniline ring, the N-alkoxyethyl side chain, and the halogen substituents.

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of an aniline derivative is complex, with contributions from the aromatic ring, the amino group, and any substituents. researchgate.netmaterialsciencejournal.org For this compound, the spectrum can be divided into several key regions corresponding to specific functional groups.

N-H and C-H Stretching Region (3500-2800 cm⁻¹): The secondary amine (N-H) stretching vibration is expected to appear as a distinct band in the 3400-3300 cm⁻¹ region. The aromatic C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ range. core.ac.uk The aliphatic C-H stretching vibrations of the methoxyethyl group (-CH₂- and -CH₃) are anticipated to produce strong absorptions in the 3000-2850 cm⁻¹ region.

Aromatic Ring Vibrations (1650-1400 cm⁻¹): The C=C stretching vibrations within the benzene (B151609) ring are characteristic and appear as a series of sharp bands, typically between 1650 cm⁻¹ and 1430 cm⁻¹. core.ac.uk The substitution pattern on the aniline ring influences the exact position and intensity of these bands.

Fingerprint Region (<1400 cm⁻¹): This region is rich with complex vibrational modes that are unique to the molecule.

C-N Stretching: The stretching vibration of the aromatic C-N bond is typically found in the 1350-1250 cm⁻¹ range. materialsciencejournal.org

C-O Stretching: The C-O-C stretching of the ether linkage in the methoxyethyl group will produce a strong, characteristic band, usually between 1150-1085 cm⁻¹.

C-F and C-I Vibrations: The C-F stretching vibration is expected to produce a strong band in the 1250-1020 cm⁻¹ region. The C-I stretching vibration is found at much lower frequencies, typically in the 600-500 cm⁻¹ range, due to the high mass of the iodine atom.

Bending Vibrations: In-plane and out-of-plane bending vibrations for C-H and N-H groups, as well as ring deformation modes, populate the remainder of the fingerprint region. core.ac.ukbohrium.com

The following table summarizes the expected characteristic vibrational modes for this compound based on data from analogous compounds.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Spectrum
N-H StretchSecondary Amine3400 - 3300FTIR/Raman
C-H Stretch (Aromatic)Benzene Ring3100 - 3000FTIR/Raman
C-H Stretch (Aliphatic)-CH₂-CH₂-O-CH₃3000 - 2850FTIR/Raman
C=C StretchAromatic Ring1650 - 1400FTIR/Raman
C-N StretchAryl-Amine1350 - 1250FTIR
C-F StretchFluoro-Aromatic1250 - 1020FTIR
C-O-C StretchEther1150 - 1085FTIR
C-I StretchIodo-Aromatic600 - 500FTIR/Raman

Correlation with Computational Data for Band Analysis

To achieve a definitive assignment of the complex vibrational spectra, experimental FTIR and Raman data are often correlated with theoretical calculations. researchgate.nettsijournals.com Density Functional Theory (DFT) is a computational method widely used for this purpose. researchgate.netmaterialsciencejournal.orgnih.gov By creating a computed model of the molecule's geometry and electronic structure, its harmonic vibrational frequencies can be calculated. researchgate.net

This computational approach offers several advantages:

Verification of Assignments: It helps to confirm the assignment of ambiguous or overlapping bands in the experimental spectrum. tsijournals.com

Prediction of Inactive Modes: It can predict the frequencies of vibrational modes that may be weak or inactive in either the FTIR or Raman spectrum.

Visualization of Modes: Computational software can animate the vibrational modes, allowing researchers to visualize the specific atomic motions responsible for each spectral band.

For this compound, DFT calculations, for example using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be performed to optimize the molecular geometry and compute the vibrational frequencies. nih.govresearchgate.net The calculated frequencies are often systematically higher than the experimental values due to the approximation of a harmonic potential. To correct for this, a scaling factor is typically applied to the computed wavenumbers to improve the agreement with the experimental data. researchgate.net The detailed comparison between the scaled theoretical frequencies and the experimental FTIR and Raman bands allows for a comprehensive and accurate analysis of the molecule's vibrational dynamics. nih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathways and Mechanism Studies

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule and for elucidating its structure through controlled fragmentation. nih.govacs.org When this compound is analyzed by HRMS, typically using an ionization technique like electrospray ionization (ESI) or electron impact (EI), it forms a molecular ion whose exact mass can be measured with high precision. Subsequent fragmentation of this ion in the mass spectrometer provides valuable structural information.

The fragmentation of anilines and related compounds follows predictable chemical pathways. d-nb.info For the title compound, ionization is most likely to occur on the nitrogen atom of the amine group due to its lone pair of electrons. youtube.com The resulting radical cation then undergoes a series of cleavage reactions to form smaller, stable fragment ions.

Key fragmentation pathways anticipated for this compound include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines and ethers. youtube.comlibretexts.org The bond adjacent (alpha) to the nitrogen or oxygen atom breaks. A primary alpha-cleavage event would involve the breaking of the C-C bond in the ethyl group, leading to the loss of a methoxymethyl radical (•CH₂OCH₃) or the formation of a stable iminium ion.

Cleavage of the N-Alkyl Bond: The entire N-(2-methoxyethyl) side chain can be cleaved, resulting in a fragment corresponding to the 4-fluoro-2-iodoaniline (B1303420) radical cation.

Loss of Neutral Molecules: The fragmentation pattern may show losses of small, stable neutral molecules. For instance, the loss of a methoxy group (-OCH₃) as a radical or the elimination of ethylene (B1197577) oxide from the side chain are plausible pathways. researchgate.net

Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, leading to the loss of the halogen substituents (I or F) or the elimination of neutral species like HCN.

The proposed fragmentation pathways and the corresponding theoretical m/z (mass-to-charge ratio) values for the major expected fragments are detailed in the table below.

Proposed Fragment Ion (m/z) Proposed Formula Likely Fragmentation Pathway
311.98[C₉H₁₁FINO]⁺Molecular Ion
280.97[C₈H₈FIN]⁺Loss of methoxy radical (•OCH₃)
266.95[C₇H₅FIN]⁺Alpha-cleavage with loss of •CH₂OCH₃
236.94[C₆H₅FIN]⁺Cleavage of N-C bond, loss of C₂H₄O
184.97[C₉H₁₁FNO]⁺Loss of Iodine radical (•I)
109.04[C₆H₅FN]⁺Loss of Iodine and C₂H₄O

Studying these fragmentation patterns with HRMS not only confirms the presence of the different structural motifs within the molecule but also provides insight into the relative stabilities of the various bonds and the mechanisms of ion decomposition. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Iodo N 2 Methoxyethyl Aniline

Quantum Chemical Calculations (DFT) on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. researchgate.net By solving approximations of the Schrödinger equation, DFT can determine electron distribution and orbital energies, which are fundamental to understanding a molecule's stability and reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO, acting as an electron donor, is associated with reactivity towards electrophiles, while the LUMO, an electron acceptor, relates to reactivity with nucleophiles. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests high polarizability, low kinetic stability, and high chemical reactivity. aimspress.com

For 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline, the substituents on the benzene (B151609) ring significantly influence the FMOs:

Amino Group (-NH-CH₂CH₂OCH₃): The nitrogen lone pair strongly delocalizes into the aromatic π-system, raising the energy of the HOMO. This makes the molecule electron-rich and susceptible to electrophilic attack. wikipedia.org

Halogens (-F, -I): The fluorine and iodine atoms are highly electronegative and exert a strong inductive electron-withdrawing effect, which tends to lower the energies of both the HOMO and LUMO. acs.org

Combined Effect: The electron-donating character of the N-(2-methoxyethyl)amino group is expected to be the dominant factor, resulting in a relatively high-energy HOMO localized primarily on the aniline (B41778) ring and the nitrogen atom. The LUMO is expected to be distributed over the aromatic ring, with contributions from the iodine atom.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Anilines This table presents typical values for analogous compounds calculated using DFT (B3LYP) methods to illustrate expected trends.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Aniline-5.5-0.35.2
p-Chloroaniline-5.7-0.55.2
p-Nitroaniline-6.5-1.84.7
N,N-Dimethylaniline-5.1-0.24.9

Electrostatic Potential Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for predicting the reactive sites of a molecule. cdnsciencepub.comnih.gov It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. Different colors indicate regions of varying potential:

Red/Yellow: Electron-rich regions with negative potential, susceptible to electrophilic attack.

Blue: Electron-deficient regions with positive potential, indicating sites for nucleophilic attack.

Green: Neutral or nonpolar regions. jmaterenvironsci.com

For this compound, the MEP map is predicted to show the most negative potential localized around the highly electronegative fluorine atom and the nitrogen atom's lone pair. cdnsciencepub.comjmaterenvironsci.com These sites represent the most probable centers for interaction with electrophiles. The hydrogen atoms of the aromatic ring and the side chain would exhibit positive potential (blue regions). The iodine atom may present a region of positive potential along the C-I bond axis, known as a "sigma-hole," making it a potential halogen bond donor.

Conformational Analysis using Computational Methods

The biological activity and physical properties of a flexible molecule are governed by its three-dimensional shape. Conformational analysis using computational methods involves systematically exploring the potential energy surface to identify stable conformers (energy minima) and the energy barriers for interconversion (transition states). nih.govmdpi.com

C(aryl)—N bond: Rotation around this bond determines the orientation of the methoxyethyl group relative to the benzene ring.

N—C bond: Rotation defines the initial direction of the side chain.

C—C bond: Rotation leads to gauche and anti conformers within the ethyl linker.

C—O bond: Rotation alters the position of the terminal methyl group.

Computational methods can map the potential energy as a function of the dihedral angles of these bonds. This analysis identifies the lowest-energy (most stable) conformers and the rotational barriers that must be overcome for them to interconvert. csic.esacs.org Studies on similar N-alkylanilines show that steric hindrance and electronic effects dictate these conformational preferences. colostate.edu

The flexible 2-methoxyethyl chain is crucial in defining the molecule's accessible conformations. uni.lunih.gov Its presence introduces a higher degree of freedom compared to a simple N-alkyl aniline. The conformational landscape is expected to feature multiple low-energy structures. The relative energies of these conformers could be influenced by weak, non-covalent intramolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which can stabilize specific folded geometries over more extended ones. The polarity of the solvent would also play a significant role, with polar solvents potentially favoring more extended conformers to maximize solute-solvent interactions. nih.gov

Table 2: Key Dihedral Angles for Conformational Analysis This table lists the principal dihedral angles that would be systematically varied in a computational conformational search to define the potential energy surface.

Dihedral AngleDescription
C2-C1-N-CαDefines the twist of the amino group relative to the ring.
C1-N-Cα-CβDefines the orientation of the ethyl chain.
N-Cα-Cβ-ODefines the gauche vs. anti conformation of the chain.
Cα-Cβ-O-CγDefines the orientation of the terminal methyl group.

Prediction and Interpretation of Spectroscopic Parameters

DFT calculations are widely used to predict and interpret various types of molecular spectra, providing a powerful link between theoretical structure and experimental observation. researchgate.netbookpi.org

Vibrational Spectroscopy (IR/Raman): Computational frequency calculations can predict the infrared and Raman spectra of a molecule. article4pub.com For this compound, this would allow for the assignment of characteristic vibrational modes, including C-F, C-I, C-N, and C-O-C stretching frequencies, as well as aromatic ring vibrations. Comparing calculated spectra with experimental data helps to confirm the molecular structure and identify specific conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for the aromatic protons and carbons would reflect the electronic influence of the fluoro, iodo, and N-(2-methoxyethyl)amino substituents. For instance, the carbon attached to the fluorine would show a large ¹³C chemical shift and C-F coupling, while the carbons ortho and para to the powerful electron-donating amino group would be significantly shielded (shifted upfield).

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. nih.gov The calculations for this molecule would likely predict π→π* transitions characteristic of the substituted benzene ring. The strong electron-donating amino group is expected to cause a significant bathochromic (red) shift in the primary absorption bands compared to unsubstituted benzene.

Table 3: Predicted Spectroscopic Features via Computational Methods

Spectroscopy TypeComputational MethodPredicted Information
Infrared (IR)DFT Frequency CalculationVibrational frequencies and intensities (e.g., C-F, C-N, C-O stretches).
NMRGIAO-DFT¹H and ¹³C chemical shifts, coupling constants.
UV-VisibleTD-DFTElectronic transition energies (λmax) and oscillator strengths.

Computational NMR Chemical Shift and Vibrational Frequency Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies provide invaluable insights into the molecular structure and electronic environment of this compound. These computational studies are typically performed using Density Functional Theory (DFT), which offers a balance between accuracy and computational cost. chemrxiv.orgspectroscopyonline.com

For predicting NMR chemical shifts, particularly for sensitive nuclei like ¹⁹F, various DFT functionals such as B3LYP or ωB97XD can be employed with appropriate basis sets, for instance, 6-31+G(d,p) or aug-cc-pVDZ. nih.govresearchgate.netnsf.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for such calculations. Computational protocols are often benchmarked against experimental data for a training set of molecules to ensure accuracy. acs.org While gas-phase calculations can be accurate, implicit solvation models (like SMD or PCM) may be used to simulate solvent effects, although their inclusion does not always improve accuracy for fluorinated compounds. nih.gov The predicted chemical shifts are reported relative to a standard reference, such as CFCl₃ for ¹⁹F NMR. acs.org

Vibrational frequency predictions for infrared (IR) and Raman spectra are also carried out using DFT methods, often with the same functionals and basis sets as for NMR predictions. materialsciencejournal.orgresearchgate.net These calculations yield a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. uit.no The computed frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and systematic errors in the computational method. spectroscopyonline.com The calculated spectra can aid in the assignment of experimental IR and Raman bands to specific molecular motions, such as C-H stretching, N-H bending, or C-F and C-I stretching. materialsciencejournal.orgresearchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) in ppm
NucleusPredicted Chemical Shift (ppm)Method/Basis SetReference
¹⁹F-118.5ωB97XD/aug-cc-pvdzIllustrative
¹³C (C-F)160.2B3LYP/6-311++G(d,p)Illustrative
¹³C (C-I)95.3B3LYP/6-311++G(d,p)Illustrative
¹³C (C-N)148.7B3LYP/6-311++G(d,p)Illustrative
¹³C (N-CH₂)45.1B3LYP/6-311++G(d,p)Illustrative
¹³C (O-CH₂)70.8B3LYP/6-311++G(d,p)Illustrative
¹³C (O-CH₃)59.0B3LYP/6-311++G(d,p)Illustrative
Table 2: Predicted Vibrational Frequencies (cm⁻¹)
Vibrational ModePredicted Frequency (cm⁻¹)Method/Basis SetReference
N-H Stretch3450B3LYP/6-31G(d)Illustrative
C-H Stretch (Aromatic)3050 - 3100B3LYP/6-31G(d)Illustrative
C-H Stretch (Aliphatic)2850 - 2960B3LYP/6-31G(d)Illustrative
C=C Stretch (Aromatic)1450 - 1600B3LYP/6-31G(d)Illustrative
C-N Stretch1270B3LYP/6-31G(d)Illustrative
C-F Stretch1250B3LYP/6-31G(d)Illustrative
C-O Stretch1120B3LYP/6-31G(d)Illustrative
C-I Stretch530B3LYP/6-31G(d)Illustrative

Mechanistic Studies of Reactions Involving this compound

Computational chemistry, particularly DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net For this compound, which is a potential substrate in transition metal-catalyzed cross-coupling reactions, computational studies can map out the entire catalytic cycle. kuleuven.be This involves identifying and optimizing the geometries of all reactants, intermediates, transition states (TS), and products along the reaction coordinate.

A typical palladium-catalyzed cross-coupling reaction, for instance, involves sequential steps such as oxidative addition, transmetalation, and reductive elimination. researchgate.net Computational modeling can trace the potential energy surface (PES) for each step. mdpi.com The oxidative addition of the C-I bond of the aniline derivative to a low-valent metal center (e.g., Pd(0)) would be the likely initiating step. DFT calculations can determine the structure of the transition state for this step and its associated activation energy. Subsequent steps, such as the reaction with a coupling partner (transmetalation) and the final bond-forming reductive elimination to release the product and regenerate the catalyst, are similarly modeled.

By calculating the Gibbs free energy for each stationary point on the PES, a complete energy profile for the proposed reaction pathway can be constructed. researchgate.net The highest energy barrier along this profile determines the rate-limiting step of the reaction. nih.gov These theoretical investigations can predict reaction feasibility, explain observed regioselectivity, and guide the design of more efficient catalytic systems. mdpi.comnih.gov

Table 3: Illustrative Energy Barriers for a Pd-Catalyzed Cross-Coupling Reaction
Reaction StepSpeciesRelative Free Energy (kcal/mol)Method
Catalyst ActivationPd(II) Precatalyst -> Pd(0)Lₙ-DFT
Oxidative AdditionReactant + Pd(0)Lₙ0.0DFT
Transition State 1 (TS_OA)+15.2DFT
Intermediate 1 (Ox. Add. Product)-5.4DFT
TransmetalationIntermediate 1 + Coupling Partner-5.4DFT
Transition State 2 (TS_TM)+10.8DFT
Intermediate 2-12.1DFT
Reductive EliminationIntermediate 2-12.1DFT
Transition State 3 (TS_RE)+18.5 (Rate-Limiting)DFT
Product + Pd(0)Lₙ-25.0DFT

The interaction between the catalyst and the substrate, this compound, is critical for the efficiency and selectivity of transition metal-mediated reactions. acs.org Computational studies can provide a detailed understanding of these interactions at an electronic level. nih.gov In the context of palladium catalysis, the initial step often involves the coordination of the substrate to the metal center. researchgate.net The aniline moiety, particularly the nitrogen and the aryl π-system, can interact with the palladium catalyst. nih.gov

Investigation of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular chemistry of this compound. The molecule possesses two halogen atoms, iodine and fluorine, with distinct characteristics for forming halogen bonds (XBs). A halogen bond is a directional interaction between an electron-deficient region on a covalently bonded halogen atom (the σ-hole) and a Lewis base. nih.gov

The iodine atom, being large and polarizable, is a strong halogen bond donor. researchgate.net Computational studies, through molecular electrostatic potential (MEP) surface calculations, can visualize the positive σ-hole located on the iodine atom along the extension of the C-I bond. wiley-vch.de This positive region can interact favorably with electron-rich sites like anions or the lone pairs of nitrogen or oxygen atoms. acs.org The strength of this interaction is enhanced by the electron-withdrawing fluorine atom on the aromatic ring, which further depletes electron density from the iodine, making its σ-hole more positive. etamu.edu

In contrast, the fluorine atom is a very weak halogen bond donor. Due to its high electronegativity and low polarizability, it generally does not possess a positive σ-hole and instead is characterized by a belt of negative electrostatic potential. wiley-vch.de Therefore, it is more likely to act as a halogen bond acceptor or, more commonly, a hydrogen bond acceptor.

The this compound molecule contains functional groups capable of participating in both intramolecular and intermolecular hydrogen bonds. The secondary amine (N-H) group is a primary hydrogen bond donor. nih.gov

Intramolecularly , the N-H proton could potentially form a hydrogen bond with several acceptor atoms within the same molecule: the ortho-iodine atom, the fluorine atom, or the oxygen atom of the methoxyethyl side chain. Computational geometry optimization can predict the most stable conformer, and analyses like the Quantum Theory of Atoms in Molecules (QTAIM) can identify bond critical points (BCPs) between the N-H proton and a potential acceptor, providing evidence for an intramolecular hydrogen bond. physchemres.orgscielo.org.mx An N-H···F interaction, if present, would likely be weak but could influence the molecule's conformation. nih.gov An N-H···O interaction involving the ether oxygen is also plausible and could lead to the formation of a stable five- or six-membered ring structure.

Intermolecularly , the N-H group can act as a donor to an acceptor atom on a neighboring molecule in the solid state or in solution. researchgate.net Potential acceptors on another molecule of this compound include the nitrogen lone pair, the fluorine atom, and the ether oxygen. This can lead to the formation of dimers or extended hydrogen-bonded chains. nih.gov The presence of a large hydrophobic aryl group may limit solubility in water despite the potential for hydrogen bonding with water molecules. Computational studies of aniline-water complexes show that both the nitrogen lone pair and the N-H group can participate in hydrogen bonding, acting as an acceptor and donor, respectively. physchemres.org

Strategic Utility of 4 Fluoro 2 Iodo N 2 Methoxyethyl Aniline in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Chemical Scaffolds

Substituted anilines are fundamental building blocks in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. nih.govumich.edu The specific arrangement of functional groups in 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline makes it a potentially valuable precursor for intricate molecular architectures.

Divergent Synthesis from a Common Precursor

Divergent synthesis is a powerful strategy that allows for the creation of a wide variety of structurally distinct molecules from a single, common starting material. This approach is highly efficient in generating libraries of compounds for drug discovery and other applications. While no specific divergent syntheses starting from this compound have been documented in the available literature, its structure is well-suited for such strategies.

The ortho-iodo and para-fluoro substituents on the aniline (B41778) ring, along with the N-alkoxyamine functionality, provide multiple handles for sequential and chemoselective reactions. For instance, the iodo group can be utilized in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce diverse substituents. nih.govcatalysis.ruacs.org The N-(2-methoxyethyl) group could potentially be cleaved or modified, and the fluorine atom can influence the reactivity of the aromatic ring and the properties of the final products.

A hypothetical divergent synthesis could involve an initial cross-coupling reaction at the iodine position, followed by a series of different reactions targeting the amino group or the aromatic ring, leading to a family of related but structurally diverse molecules.

Application in Heterocyclic Chemistry

Anilines are key precursors for the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. openmedicinalchemistryjournal.comwiley.com The functional groups present in this compound make it a promising candidate for the construction of various heterocyclic systems.

One of the most common applications of anilines in heterocyclic synthesis is in the construction of quinolines. nih.govwikipedia.orgresearchgate.netorganic-chemistry.orgmdpi.com For example, the electrophilic cyclization of N-(2-alkynyl)anilines is a well-established method for synthesizing substituted quinolines. nih.gov Although no specific synthesis of heterocycles from this compound is reported, it could theoretically be converted into an N-(2-alkynyl)aniline derivative and subsequently cyclized to form a functionalized quinoline (B57606). The presence of the fluoro and iodo groups would result in a highly substituted quinoline scaffold, offering opportunities for further functionalization.

Development of Novel Synthetic Methodologies

The unique combination of functional groups in this compound makes it an interesting substrate for the development and validation of new synthetic methods.

As a Model Substrate for Catalytic Functionalization

The development of new catalytic reactions often relies on the use of model substrates to test the scope and limitations of the methodology. Substituted anilines are frequently employed for this purpose. The presence of both an iodo and a fluoro group on the aromatic ring of this compound allows for the study of chemoselectivity in catalytic reactions.

For instance, in palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-fluorine bond, allowing for selective functionalization at the 2-position. mdpi.commdpi.com This compound could serve as a model substrate to demonstrate the selectivity of new palladium catalysts. Furthermore, the N-(2-methoxyethyl)amino group could act as a directing group in C-H activation reactions, a field of growing importance in organic synthesis. Rhodium-catalyzed C-H activation of N-methoxybenzamides has been shown to be an effective method for constructing complex molecules. nih.gov While no specific studies on this compound are available, it represents a viable candidate for exploring such transformations.

In the Discovery of New Bond-Forming Reactions

The search for novel bond-forming reactions is a continuous endeavor in organic chemistry. The reactivity of the iodoaniline moiety in this compound could be exploited in the discovery of new transformations. For example, copper-catalyzed amination reactions of iodoanilines are known. researchgate.net

Precursor for Advanced Materials Science (excluding material properties)

Aniline and its derivatives are important monomers in the synthesis of conductive polymers and other advanced materials. While the specific use of this compound in materials science has not been reported, its structure suggests potential as a precursor.

The polymerization of aniline derivatives can lead to the formation of polyanilines, which are a class of conducting polymers. The substituents on the aniline ring can significantly influence the polymerization process and the properties of the resulting polymer. The fluorine and methoxyethyl groups on this compound could impart unique solubility and processing characteristics to a corresponding polymer. Furthermore, the iodo group could serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties.

Integration into Polymer Backbones for Functional Polymers

The molecular structure of this compound makes it a promising monomer for the synthesis of functional polymers. The presence of the aniline moiety allows for its integration into polymer chains through oxidative polymerization, a common method for producing polyanilines (PANI). nih.govrsc.org The substituents on the aniline ring, namely the fluoro, iodo, and N-(2-methoxyethyl) groups, are expected to impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and electronic characteristics. nih.govresearchgate.net

The general approach to polymerizing aniline derivatives involves chemical or electrochemical oxidation in an acidic medium. researchgate.net For this compound, this would lead to the formation of a polyaniline derivative with a repeating unit containing the substituted phenyl ring. The N-(2-methoxyethyl) group is anticipated to enhance the solubility of the polymer in common organic solvents, which is a significant advantage for processability and film formation. nih.gov

Furthermore, the iodine atom on the aromatic ring serves as a reactive handle for post-polymerization modification or for the synthesis of well-defined polymer architectures via cross-coupling reactions. For instance, palladium-catalyzed reactions like Suzuki or Stille coupling could be employed to create conjugated polymers, where the aniline derivative units are linked with other aromatic systems. nih.gov This approach allows for precise control over the polymer's structure and, consequently, its electronic and optical properties.

Table 1: Potential Polymerization Reactions of this compound

Reaction TypeReagents and ConditionsResulting Polymer TypePotential Properties
Oxidative Polymerization(NH₄)₂S₂O₈, HCl (aq)Substituted PolyanilineEnhanced solubility, modified electronic properties
Suzuki PolycondensationAryl-diboronic ester, Pd catalyst, baseConjugated CopolymerTunable bandgap, potential for semiconducting applications
Stille PolycondensationAryl-distannane, Pd catalystConjugated CopolymerProcessability, potential for use in organic electronics

Synthesis of Dyes and Pigments (focus on chemical synthesis, not properties)

In the synthesis of dyes and pigments, this compound can serve as a valuable diazo component for the creation of azo dyes. primescholars.comresearchgate.net Azo dyes are a large and important class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). plantarchives.org The synthesis of an azo dye from an aniline derivative typically involves a two-step process: diazotization followed by a coupling reaction. ijcrt.orgresearchgate.net

The first step is the diazotization of the primary amino group of this compound. This is usually achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). primescholars.complantarchives.org This reaction converts the amino group into a highly reactive diazonium salt.

The resulting diazonium salt is then immediately reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. researchgate.netijcrt.org The diazonium ion acts as an electrophile and attacks the electron-rich coupling component in an electrophilic aromatic substitution reaction to form the stable azo compound. The specific shade of the resulting dye is determined by the chemical nature of both the diazo component and the coupling component. The fluoro and iodo substituents on the aniline ring, as well as the N-(2-methoxyethyl) group, would influence the electronic structure of the resulting dye molecule, thus affecting its color.

Table 2: General Synthetic Scheme for an Azo Dye from this compound

StepReactantsConditionsIntermediate/Product
Diazotization This compound, NaNO₂, HCl0–5 °C4-fluoro-2-iodo-N-(2-methoxyethyl)benzenediazonium chloride
Coupling Diazonium salt, Coupling Component (e.g., 2-naphthol)Alkaline or slightly acidic conditionsAzo dye

Precursors for Organic Electronic Materials

The unique electronic and structural features of this compound make it an attractive precursor for the synthesis of organic electronic materials. These materials, which include organic semiconductors, light-emitting diodes (OLEDs), and photovoltaics (OPVs), rely on extended π-conjugated systems for their function. The iodo-substituent on the aniline ring is a key feature, as it provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions. nih.govrsc.org

These coupling reactions are powerful tools for constructing the carbon-carbon and carbon-heteroatom bonds necessary to build the complex conjugated architectures of organic electronic materials. chemrxiv.orgnih.gov For example, this compound could be coupled with various arylboronic acids or esters (Suzuki reaction) or organostannanes (Stille reaction) to synthesize larger, well-defined oligomers and polymers with tailored electronic properties. nih.gov

The fluorine atom and the N-(2-methoxyethyl) group also play crucial roles. The strongly electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting material, which can improve its stability and charge-transport properties. The methoxyethyl group can enhance the solubility and processability of the final material, which is a critical aspect for device fabrication.

Table 3: Potential Cross-Coupling Reactions for the Synthesis of Organic Electronic Material Precursors

Reaction NameCoupling PartnerCatalyst SystemPotential Product Class
Suzuki Coupling Arylboronic acid/esterPd(PPh₃)₄, baseBiaryls, conjugated oligomers/polymers
Stille Coupling OrganostannanePd(PPh₃)₄Biaryls, conjugated oligomers/polymers
Heck Coupling AlkenePd(OAc)₂, phosphine (B1218219) ligand, baseAryl-substituted alkenes
Sonogashira Coupling Terminal alkynePd catalyst, Cu(I) co-catalyst, baseAryl-substituted alkynes

Emerging Research Avenues and Future Perspectives for 4 Fluoro 2 Iodo N 2 Methoxyethyl Aniline

Exploration of Photoredox and Electrochemical Transformations

The unique electronic and structural characteristics of 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline make it a compelling candidate for investigation within the rapidly advancing fields of photoredox and electrochemical catalysis. These methodologies offer green and efficient alternatives to traditional synthetic transformations.

Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the iodo group in this compound provides a handle for radical generation under photoredox conditions. Researchers are exploring its participation in reactions such as perfluoroalkylation, which is of significant interest for the synthesis of novel agrochemicals and pharmaceuticals. conicet.gov.arresearchgate.net The aniline (B41778) moiety itself can be a substrate for various photoredox-mediated transformations. conicet.gov.ar

Electrochemical methods present another promising avenue. The oxidation or reduction potential of this compound and its derivatives can be harnessed to trigger a variety of chemical reactions, potentially leading to the development of novel and selective synthetic protocols. The exploration of its electrochemical behavior could unveil new pathways for functionalization and coupling reactions.

Integration into Automated Synthesis and Flow Chemistry Platforms

The precise control over reaction parameters and the potential for high-throughput screening offered by automated synthesis and flow chemistry are revolutionizing drug discovery and process development. The well-defined structure of this compound makes it an ideal building block for integration into these platforms.

In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for enhanced heat and mass transfer, improved safety, and often higher yields compared to traditional batch processes. The development of flow-based protocols for reactions involving this compound could enable the rapid generation of a library of analogues for biological screening. This approach is particularly advantageous for multistep syntheses, where intermediates can be generated and immediately used in the next reaction step without the need for purification. Recent advancements in photoredox catalysis have demonstrated successful adaptation to continuous flow protocols, suggesting a promising future for the use of compounds like this compound in these systems. researchgate.netnih.gov

Development of Chiral Derivatives and Enantioselective Synthesis

The introduction of chirality into a molecule can have a profound impact on its biological activity. The development of chiral derivatives of this compound and the establishment of enantioselective synthetic routes are therefore critical areas of research.

This could involve the asymmetric synthesis of the N-(2-methoxyethyl) side chain or the introduction of a chiral center elsewhere in the molecule. Furthermore, the development of enantioselective catalytic methods for reactions involving the aniline or iodo functionalities would be highly valuable. For instance, the creation of chiral catalysts that can stereoselectively direct the addition of a substituent to the aromatic ring would open up new avenues for the synthesis of complex and biologically active molecules.

Advanced Computational Design of New Reactions and Derivatives

Computational chemistry and in silico screening are increasingly powerful tools in modern chemical research. By employing quantum mechanical calculations and molecular modeling, researchers can predict the reactivity of this compound and design novel derivatives with desired properties.

These computational approaches can be used to:

Predict Reaction Outcomes: By modeling reaction pathways and transition states, chemists can predict the feasibility and selectivity of new transformations involving this compound.

Design Novel Derivatives: In silico screening can be used to virtually assess large libraries of potential derivatives for their predicted biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and toxicity. This can help to prioritize synthetic targets and reduce the time and cost of drug discovery.

Elucidate Reaction Mechanisms: Computational studies can provide valuable insights into the mechanisms of reactions, aiding in the optimization of reaction conditions and the development of more efficient synthetic methods.

Sustainable and Scalable Production Methods for Industrial Relevance (excluding manufacturing details)

For this compound to be utilized in large-scale applications, the development of sustainable and scalable production methods is paramount. This involves a focus on green chemistry principles to minimize environmental impact and ensure economic viability.

Key considerations for sustainable production include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable resources.

Catalytic Methods: Employing catalytic rather than stoichiometric reagents to reduce waste.

Energy Efficiency: Developing processes that can be run at lower temperatures and pressures.

Solvent Selection: Utilizing environmentally benign solvents or solvent-free conditions.

Research in this area will focus on optimizing existing synthetic routes and exploring novel pathways that adhere to these principles, ensuring that this compound can be produced in a manner that is both environmentally responsible and industrially relevant.

Q & A

Q. What are the common synthetic routes for preparing 4-fluoro-2-iodo-N-(2-methoxyethyl)aniline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the aniline core. For example:

Iodination : Direct iodination of 4-fluoroaniline derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., acetic acid) .

Methoxyethylation : Alkylation of the amine group with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-(2-methoxyethyl) moiety .
Optimization Strategies :

  • Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Control temperature (60–80°C) to balance reaction rate and side-product formation.
  • Monitor progress via TLC or HPLC to isolate intermediates and minimize decomposition .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify methoxyethyl protons (δ 3.3–3.6 ppm for OCH₂CH₂O) and aromatic protons (split by fluorine and iodine substituents). Fluorine coupling (²J₃-F ~20 Hz) aids in assigning para-fluoro positions .
  • IR Spectroscopy : Confirm N-H stretch (~3400 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) from the methoxyethyl group .
  • Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 325.98 (C₉H₁₀FINO₂) and fragment ions (e.g., loss of I or methoxyethyl group) .

Advanced Research Questions

Q. What strategies can investigate the regioselectivity of cross-coupling reactions involving the iodine substituent in this compound?

  • Methodological Answer :
  • Palladium-Catalyzed Coupling : Test Suzuki-Miyaura reactions with aryl boronic acids under varying ligands (e.g., SPhos vs. XPhos) to assess iodine’s reactivity. Monitor regioselectivity via HPLC or X-ray crystallography of products .
  • DFT Calculations : Model transition states to predict preferential coupling sites (iodine vs. fluorine). Compare with experimental outcomes to validate computational models .

Q. How does the electronic influence of the methoxyethyl group affect the aniline ring’s reactivity in nucleophilic/electrophilic substitution?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : The methoxyethyl group is electron-donating via resonance, activating the ring toward electrophiles. Use nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) to compare reactivity with unsubstituted analogs .
  • Nucleophilic Substitution : The iodine substituent acts as a leaving group. Perform Ullmann or Buchwald-Hartwig aminations under Cu/Pd catalysis to assess substitution rates .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., tyrosine kinases). Prioritize targets with halogen-binding pockets (iodine’s σ-hole interactions) .
  • MD Simulations : Run 100-ns trajectories to evaluate stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) with experimental IC₅₀ values from enzymatic assays .

Q. How should researchers address discrepancies in reported reaction outcomes during derivative synthesis?

  • Methodological Answer :
  • Systematic Variation : Adjust catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (toluene vs. DMF), and temperatures to identify critical parameters .
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., dehalogenated or oxidized species). Optimize purification (column chromatography, recrystallization) to isolate target compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.